molecular formula C9H11N5O6 B172926 5-Azido Uridine CAS No. 1261272-24-5

5-Azido Uridine

货号: B172926
CAS 编号: 1261272-24-5
分子量: 285.21 g/mol
InChI 键: VOPROYOABONMOS-UAKXSSHOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-Azido Uridine: is a modified nucleoside where an azido group is attached to the fifth position of the uridine molecule

化学反应分析

Nitration-Reduction-Azidation Pathway

The most detailed synthesis involves a five-step process starting from 5'-deoxyuridine-monophosphate (5'-dUMP):

  • Nitration : Treatment with nitrosonium tetrafluoroborate in anhydrous DMF yields 5-nitro-dUMP (5-NO₂-dUMP) .

  • Reduction : Acidic Zn reduction converts 5-NO₂-dUMP to 5-amino-dUMP (5-NH₂-dUMP) in 96% yield .

  • Diazotization : Reaction with NaNO₂ under acidic conditions generates a diazonium intermediate (5-N₂⁺-dUMP) .

  • Azidation : Treatment with NaN₃ produces 5-azido-dUMP (5-N₃-dUMP) with characteristic IR absorption at 2117 cm⁻¹ (N₃ stretch) .

Key Analytical Data :

  • ¹H NMR : Disappearance of the C5 proton signal (δ 7.28 ppm in uridine) confirms substitution .

  • UV-Vis : λₘₐₓ shifts from 262 nm (uridine) to 275 nm (5-AzUrd) .

Direct Azide Substitution via Appel Reaction

A one-pot method achieves 94% yield using:

  • Reagents : CBr₄, PPh₃, and NaN₃ in acetone .

  • Mechanism : Triphenylphosphine mediates bromide displacement by azide .

Intramolecular Michael Addition

Under basic conditions, 5-AzUrd undergoes cyclization via nucleophilic attack at C6:

  • Conditions : NaOMe/MeOH, RT, 12 hr .

  • Product : S-Cyclonucleoside (disulfide intermediate observed during synthesis) .

Photochemical Reactivity

UV irradiation (254 nm) induces azide decomposition:

  • Observation : IR peak at 2117 cm⁻¹ (N₃) diminishes, suggesting N₂ release .

  • Outcome : Formation of nitrene intermediates for crosslinking studies .

Halogenation-Azidation Pathways

5-AzUrd derivatives form via halogen intermediates:

Halogenation AgentConditionsIntermediateFinal ProductYieldSource
ICl + NaN₃CH₃CN, 25°C, 24 hr5-Iodo-6-azido-dihydrouridine5-Iodouridine90–96%
NBS + NaN₃DME, 25°C, 24 hr5-Bromo-6-azido-dihydrouridine5-Bromouridine95%

Mechanistic Insight : Reactions proceed via 5-halo-6-azido-5,6-dihydrouridine intermediates, followed by HN₃ elimination .

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 80°C; store at ≤–20°C under desiccation .

  • Light Sensitivity : Azide group degrades under UV light; handle in amber glass .

科学研究应用

Synthesis of Modified Nucleotides

5-Azido Uridine is primarily used as a precursor for synthesizing other modified nucleotides. Its azido group allows for efficient coupling reactions, particularly click chemistry, which can be employed to create a variety of nucleoside analogs.

  • Case Study: Synthesis of Triazole Derivatives
    The azido group in this compound facilitates the formation of triazole derivatives through azide-alkyne cycloadditions (CuAAC). For example, researchers synthesized various 5′-deoxy-5′-(4-substituted-1,2,3-triazol-1-yl)-uridines that exhibited significant inhibitory activity against Mycobacterium tuberculosis MurA-F enzymes, with some compounds showing up to 56% inhibition at 100 μM concentration .

Photoaffinity Labeling

The photoactive nature of the azido group enables its use in photoaffinity labeling studies. This technique is crucial for identifying and characterizing biomolecular interactions.

  • Application: Photoactive Nucleotides
    Novel photoactive nucleotides derived from this compound have been developed for labeling DNA and RNA molecules. These compounds can be incorporated into nucleic acids during synthesis, allowing researchers to study interactions in complex biological systems .

Antiviral and Anticancer Research

This compound and its derivatives have been investigated for their potential antiviral and anticancer properties. The modification enhances their binding affinity to specific targets within viral or cancerous cells.

  • Case Study: Antiviral Activity
    In a study evaluating modified nucleosides as antiviral agents, several derivatives of this compound were tested against various viruses. Results indicated that certain modifications improved efficacy against viral replication, showcasing the therapeutic potential of these compounds .

Diagnostic Applications

The unique properties of this compound make it suitable for use in diagnostic assays. Its ability to form stable covalent bonds with biomolecules allows for the development of sensitive detection methods.

  • Application: Diagnostic Probes
    Researchers have utilized this compound in creating diagnostic probes that can selectively bind to target biomolecules, enhancing the sensitivity and specificity of assays used in clinical diagnostics .

Bioconjugation Techniques

The azide group allows for bioconjugation strategies that can link biomolecules with other chemical entities or labels.

  • Application: Bioconjugation with Proteins
    The ability to conjugate this compound with proteins has been explored to develop targeted drug delivery systems. For instance, conjugating azide-modified nucleosides with therapeutic proteins can enhance the delivery and efficacy of drugs in specific tissues .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/Findings
Synthesis of Modified NucleotidesUsed as a precursor for triazole derivatives via click chemistryInhibitory activity against MurA-F enzymes
Photoaffinity LabelingFacilitates identification of biomolecular interactionsDevelopment of photoactive nucleotides
Antiviral ResearchInvestigated for antiviral propertiesEnhanced efficacy against viral replication
Diagnostic ApplicationsUsed in sensitive detection methodsDevelopment of diagnostic probes
Bioconjugation TechniquesLinks biomolecules with therapeutic agentsTargeted drug delivery systems

作用机制

The mechanism of action of 5-Azido Uridine involves its incorporation into RNA molecules, where it can interfere with normal RNA function. The azido group can be selectively modified through click chemistry, allowing for the attachment of various functional groups. This modification can alter the properties of the RNA, affecting its stability, localization, and interactions with other molecules .

相似化合物的比较

Uniqueness: this compound is unique due to its specific modification at the fifth position of the uridine molecule, which allows for selective and efficient bioconjugation reactions. Its ability to form stable triazole linkages through click chemistry makes it a valuable tool in various scientific research applications .

生物活性

5-Azido Uridine (5-N3U) is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the realms of antiviral and anticancer research. This article explores the synthesis, biological evaluation, and applications of this compound, providing a comprehensive overview of its properties, mechanisms of action, and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various methods, including a one-pot reaction that employs readily available reagents. The synthesis typically involves the conversion of uridine into its azido derivative using sodium azide in the presence of a halogenating agent such as tetrabromomethane and triphenylphosphine. This method has been reported to yield 5-N3U in high purity and yield, making it suitable for further biological evaluations .

Antiviral Properties

One of the most notable biological activities of this compound is its role as an antiviral agent. Kinetic studies have shown that 5-N3U can effectively substitute for uridine triphosphate (UTP) in RNA polymerase reactions. Specifically, this compound 5′-triphosphate (5-N3UTP) has been demonstrated to interact with the RNA polymerase of vesicular stomatitis virus (VSV), exhibiting a KmK_m value of 27 µM compared to 7 µM for UTP . This indicates that while it is a less efficient substrate than UTP, it still retains significant activity.

Antifungal Activity

Recent studies have evaluated the antifungal properties of uridine derivatives, including this compound. Modified uridines have shown promising results against various fungal pathogens. For instance, derivatives synthesized from uridine exhibited notable antifungal activity against Aspergillus niger and A. flavus, suggesting that azido modifications may enhance their efficacy against fungal infections .

The mechanism by which this compound exerts its biological effects is primarily through its incorporation into RNA during viral replication processes. The azido group can facilitate specific interactions with viral enzymes or proteins, potentially leading to inhibition of viral replication. Additionally, the photochemical properties of the azido group allow for selective labeling and tracking in biochemical assays, providing insights into enzyme interactions and cellular uptake .

Case Study 1: Inhibition of RNA Polymerase

In a study assessing the interaction between 5-N3UTP and VSV RNA polymerase, researchers found that photolysis of radiolabeled 5-N3UTP resulted in selective labeling of the L protein within the transcription complex. This suggests that this compound not only serves as a substrate but also plays a role in modulating enzyme activity through photochemical reactions .

Case Study 2: Antifungal Efficacy

Another study explored various uridine derivatives' antimicrobial capabilities, including those modified with azido groups. The results indicated that certain derivatives exhibited significant inhibition zones against pathogenic fungi, highlighting their potential as therapeutic agents in treating fungal infections .

Data Tables

Property Value
Molecular Weight 243.23 g/mol
K_m (VSV RNA Polymerase) 27 µM
Antifungal Activity Effective against A. niger and A. flavus
Study Findings
VSV InteractionSelective labeling of L protein with 5-N3UTP
Antifungal ActivitySignificant inhibition against fungal pathogens

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing 5-Azido Uridine with high purity for in vitro studies?

  • Methodological Answer : Synthesis typically involves azide substitution at the 5-position of uridine. Key steps include:

  • Purification : Use reverse-phase HPLC to isolate the compound, ensuring <95% purity .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., azido group resonance at ~210 ppm in 13^13C) and high-resolution mass spectrometry (HRMS) .
  • Stability Testing : Monitor degradation under varying pH and temperature using UV-Vis spectroscopy .

Q. How can researchers validate the stability of this compound in cell culture media?

  • Methodological Answer :

  • Kinetic Assays : Incubate the compound in media at 37°C, sampling at intervals (0, 6, 12, 24 hrs). Analyze via LC-MS to quantify degradation products .
  • Control Experiments : Compare stability in PBS vs. media to identify serum components causing instability .

Q. What spectroscopic techniques are optimal for distinguishing this compound from its non-azidated analogs?

  • Methodological Answer :

  • FT-IR : Identify the azide stretch (~2100 cm1^{-1}) absent in uridine .
  • Raman Spectroscopy : Resolve azide vibrations with minimal interference from aqueous solvents .

Advanced Research Questions

Q. How can contradictory data on this compound’s biochemical efficacy across studies be systematically resolved?

  • Methodological Answer :

  • Meta-Analysis : Aggregate datasets from published studies (e.g., IC50_{50} values) and assess variables like cell type, concentration range, and assay conditions .
  • Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., identical ATP concentrations in kinase assays) .
  • Error Analysis : Quantify uncertainties in instrumentation (e.g., plate reader variability) and statistical significance thresholds (e.g., p < 0.01 vs. p < 0.05) .

Q. What experimental strategies elucidate the intracellular targets of this compound in RNA modification studies?

  • Methodological Answer :

  • Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized probes for pull-down assays .
  • Proteomic Profiling : Combine SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) with LC-MS/MS to identify binding partners .
  • Negative Controls : Include non-azidated uridine to rule out nonspecific interactions .

Q. How can researchers design experiments to assess this compound’s metabolic incorporation into RNA vs. competing pathways?

  • Methodological Answer :

  • Isotopic Labeling : Use 14^{14}C-labeled this compound to trace incorporation into RNA via scintillation counting .
  • Competition Assays : Co-administer with excess uridine to quantify specificity of uptake .
  • RNase Digestion : Isolate RNA post-treatment and measure azido-group retention via chemiluminescence .

Q. What computational and experimental approaches address the photolability of this compound in photoaffinity labeling?

  • Methodological Answer :

  • Quantum Mechanical Calculations : Predict UV-induced decomposition pathways using DFT (Density Functional Theory) .
  • Pulsed Irradiation : Optimize exposure time/wavelength (e.g., 365 nm for <10 sec) to minimize degradation .
  • Crosslinking Efficiency : Quantify with SDS-PAGE and Western blotting against target proteins .

Q. Guidelines for Data Presentation and Reproducibility

  • Data Tables : Include raw and processed data (e.g., kinetic rates, spectral peaks) in appendices, with concise summaries in the main text .
  • Statistical Reporting : Use ANOVA for multi-group comparisons and Tukey’s post-hoc test; report effect sizes and confidence intervals .
  • Ethical Replication : Share detailed synthetic protocols and characterization data in supplementary materials to enable independent verification .

属性

IUPAC Name

5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPROYOABONMOS-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609998
Record name 5-Azidouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355028-82-8
Record name 5-Azidouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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